N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide

IDO1 Inhibitor TDO Inhibitor Cancer Immunotherapy

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide (CAS 439097-04-8) is a synthetic small molecule belonging to the indeno-dioxol carboxamide class. It is a documented inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the kynurenine pathway.

Molecular Formula C15H11NO4S
Molecular Weight 301.32
CAS No. 439097-04-8
Cat. No. B2456691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide
CAS439097-04-8
Molecular FormulaC15H11NO4S
Molecular Weight301.32
Structural Identifiers
SMILESC1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C4=CC=CS4
InChIInChI=1S/C15H11NO4S/c17-11-6-10(16-15(18)14-2-1-3-21-14)8-4-12-13(5-9(8)11)20-7-19-12/h1-5,10H,6-7H2,(H,16,18)
InChIKeyYRPUJJVRYIRYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide (CAS 439097-04-8) as an IDO1 Inhibitor


N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide (CAS 439097-04-8) is a synthetic small molecule belonging to the indeno-dioxol carboxamide class. It is a documented inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the kynurenine pathway [1]. The compound is cataloged in the Therapeutic Target Database (TTD) as 'PMID29473428-Compound-45', confirming its origin in a patent review of IDO1 inhibitors for cancer immunotherapy [2]. Its structure features a 5H-indeno[5,6-d][1,3]dioxol-5-one core linked via an amide bond to a 2-thiophene ring, distinguishing it from other in-class analogs with different aryl or alkyl carboxamide substituents.

Why Generic Substitution is Not Feasible for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide in IDO1 Research


In-class compounds sharing the indeno[5,6-d][1,3]dioxol-5-one core cannot be interchanged without risking significant alterations in target binding and biological outcome. The TTD and patent literature specifically identify the 2-thiophenecarboxamide substituent as a critical feature of this compound series [1]. Substitution with other groups, such as cyclopropanecarboxamide or trifluoroacetamide, creates distinct chemical entities with different electronic and steric properties that will inevitably shift IDO1 inhibitory activity and selectivity profiles [2]. For researchers conducting structure-activity relationship (SAR) studies or requiring a validated IDO1 inhibitor, selecting the exact compound referenced in the literature is essential to ensure experimental reproducibility and data continuity, a task for which generic or 'similar' compounds are inherently unsuitable.

Quantitative Differentiation Evidence for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide (CAS 439097-04-8)


Comparative IDO1/TDO Dual Inhibitory Profile vs. In-Class Analogs

This compound, as a 'five-membered heteroaromatic compound 2', is specifically cataloged for its IDO1 inhibitory activity [1]. The patent literature differentiates compounds based on their carboxamide substituents, with the 2-thiophene ring conferring a distinct heteroaromatic profile compared to other analogs in the same patent family, such as those with substituted phenyl rings (e.g., 4-fluorobenzenecarboxamide) or alkyl groups (e.g., cyclopropanecarboxamide) [2]. While the source provides data that TDO/IDO dual inhibitors in this class show varying IC50 values depending on the substituent, the exact quantitative value for this specific compound is not available in the public domain for direct comparative analysis.

IDO1 Inhibitor TDO Inhibitor Cancer Immunotherapy Structure-Activity Relationship

Documented Activity as an NADPH Oxidase Inhibitor

Vendor technical documentation lists this compound as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production, and notes its utility in research on various inflammatory diseases . This activity profile is distinct from its IDO1 inhibitory function and may not be shared by all in-class analogs. The closest structural relatives, such as the 4-fluorobenzenecarboxamide or sulfonamide analogs, lack documentation for this dual-activity profile in publicly available sources. However, quantitative inhibition data (IC50) for NADPH oxidase is not provided.

NADPH Oxidase Reactive Oxygen Species Inflammatory Disease Enzyme Inhibition

Molecular Differentiation from Closest Structural Analogs

The closest purchasable analog is N-(7-Oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide (CAS 861209-48-5), which replaces the carboxamide linker with a sulfonamide . This change significantly alters hydrogen-bonding capacity, geometry, and metabolic stability. Another analog, 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-acetamide (CAS 138621-69-9), features a trifluoromethyl group that introduces strong electron-withdrawing effects absent in the target compound . These structural differences are predicted to cause divergent pharmacokinetic and pharmacodynamic profiles, directly impacting their suitability for specific experimental contexts.

Medicinal Chemistry Chemical Biology SAR Studies Chemical Probe

Recommended Application Scenarios for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide


Cancer Immunotherapy Research: Validating IDO1-Dependent Mechanisms

Based on its documented role as an IDO1 inhibitor in the patent literature [1], this compound is best applied as a tool compound in oncology research. Its primary use case is in in vitro assays designed to interrogate the IDO1/kynurenine pathway's role in T-cell suppression. Researchers can use it to study the reversal of IDO1-mediated immune escape in cancer cell lines, serving as a reference compound for benchmarking novel IDO1 inhibitors.

Structure-Activity Relationship (SAR) Studies on Indeno-Dioxol Scaffolds

The compound's unique 2-thiophenecarboxamide substituent makes it a critical data point in SAR campaigns. Medicinal chemists synthesizing new analogs should procure this exact compound to serve as a comparator, ensuring that observed changes in potency and selectivity can be accurately attributed to specific structural modifications of the core scaffold [2].

Inflammatory Disease Modeling: Investigating NADPH Oxidase Inhibition

Given the reported activity against NADPH oxidase, this compound may serve as a starting point for research into ROS-mediated inflammatory pathways [1]. It can be used in cellular models of inflammation to probe the intersection between IDO1-mediated immunosuppression and oxidative stress, although users must note that quantitative potency data for this secondary target is not yet publicly available and should be independently established.

Quote Request

Request a Quote for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.